Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
CAS No.: 19970-80-0
Cat. No.: VC20818189
Molecular Formula: C11H24N2O2
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 19970-80-0 |
---|---|
Molecular Formula | C11H24N2O2 |
Molecular Weight | 216.32 g/mol |
IUPAC Name | 3-[4-(3-hydroxypropyl)-1,4-diazepan-1-yl]propan-1-ol |
Standard InChI | InChI=1S/C11H24N2O2/c14-10-2-6-12-4-1-5-13(9-8-12)7-3-11-15/h14-15H,1-11H2 |
Standard InChI Key | WYKDLBVWXHCAJC-UHFFFAOYSA-N |
SMILES | C1CN(CCN(C1)CCCO)CCCO |
Canonical SMILES | C1CN(CCN(C1)CCCO)CCCO |
Overview of Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol is a bicyclic compound belonging to the diazepine class, characterized by a six-membered ring containing two nitrogen atoms. Its molecular formula is C
H
N
O
, and it has a molecular weight of 216.32 g/mol. The compound is known for its potential biological activities and applications in pharmaceuticals.
Chemical Reactivity
The presence of hydroxyl groups and nitrogen atoms in the diazepine ring allows for various chemical reactions, including:
-
Oxidation: Can produce ketones or aldehydes.
-
Reduction: Can yield more saturated derivatives.
-
Substitution: Functional groups can be replaced with other groups under specific conditions.
Synthesis Methods
The synthesis of tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol typically involves multi-step organic reactions. Common methods include:
-
Cyclization of Precursors: Involves the reaction of a diamine with a diester followed by reduction.
-
Enzyme Kinetics: Hydrolysis reactions using human liver carboxylesterase have been documented for yielding this compound.
Table 1: Synthesis Overview
Reaction Type | Conditions | Yield |
---|---|---|
Hydrolysis | Tris-HCl buffer; pH 7.4 | Varies |
Enzyme Kinetics | Human liver carboxylesterase | High |
Biological Activity
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol exhibits significant biological activity, particularly in the context of central nervous system interactions:
CNS Activity
Similar to other diazepines, this compound may exhibit sedative and anxiolytic effects through interactions with gamma-aminobutyric acid (GABA) receptors, enhancing inhibitory neurotransmission.
Mechanism of Action
The mechanism of action involves binding to specific molecular targets such as enzymes and receptors, modulating their activity to produce various biochemical and physiological effects.
Comparison with Similar Compounds
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol can be compared to other diazepine derivatives like tetrahydro-1H-1,4-diazepine-1,4(5H)-diacetic acid:
Compound | Unique Features |
---|---|
Tetrahydro-1H-1,4-diazepine-1,4(5H)-dipropanol | Contains propanol groups affecting reactivity |
Tetrahydro-1H-1,4-diazepine-1,4(5H)-diacetic acid | Contains acetic acid groups influencing solubility |
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